molecular formula C13H11NO4 B11864608 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid

Cat. No.: B11864608
M. Wt: 245.23 g/mol
InChI Key: XIZFETLFBLQBDX-UHFFFAOYSA-N
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Description

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, including a formyl group and a hydroxy group attached to the quinoline ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities attributed to its quinoline moiety. Quinoline derivatives are often explored for their pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that compounds similar to 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : Research has highlighted the potential of quinoline-based compounds in cancer therapy. The ability of these compounds to interact with biological targets may lead to the development of novel anticancer agents .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites, thereby blocking enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases .

Biochemistry

In biochemistry, this compound is investigated for its interactions with metal ions and biological receptors. Its chelating properties allow it to form complexes with metal ions, which can influence various biochemical pathways:

  • Metal Ion Chelation : The compound's ability to chelate metal ions can affect metal-dependent enzymes, making it a candidate for studies involving metalloproteins and metalloregulators .
  • Binding Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) help elucidate its binding affinities with different biological targets .

Material Science

The unique chemical structure of this compound also opens avenues in material science:

  • Dyes and Pigments : Due to its vibrant color properties, the compound may be utilized in the synthesis of dyes and pigments for industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of quinoline compounds exhibited significant inhibition against various microbial strains, suggesting potential use as antimicrobial agents .
  • Anticancer Research : Investigations into quinoline derivatives have shown promising results in inhibiting cancer cell proliferation, indicating that structural modifications could enhance anticancer activity .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that certain derivatives could effectively block enzyme activity, which is crucial for drug development targeting metabolic pathways .

Mechanism of Action

The mechanism of action of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The formyl and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a compound characterized by the molecular formula C13H11NO4 and a molecular weight of approximately 245.23 g/mol. This compound features a unique quinoline structure, which is known for its diverse biological activities. The presence of both an aldehyde and a carboxylic acid functional group contributes to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C13H11NO4\text{C}_{13}\text{H}_{11}\text{N}\text{O}_{4}

This compound's reactivity is influenced by its functional groups, which allow it to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Compounds with similar quinoline structures have shown promising antibacterial and antifungal properties. For instance, analogs of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial action .
    • A study reported that related quinoline derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating their potential as antimicrobial agents .
  • Antibiofilm Properties :
    • The compound has been investigated for its ability to inhibit biofilm formation, a critical factor in persistent infections. Some studies suggest that derivatives of quinoline structures can significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
    • For example, certain derivatives demonstrated up to 90% reduction in biofilm mass against Candida tropicalis and Enterococcus faecalis .
  • Anticancer Potential :
    • The quinoline scaffold is often associated with anticancer activity. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC values: 4.69 - 22.9 µM
AntibiofilmUp to 90% reduction in biofilm formation
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on various quinoline derivatives included the evaluation of their antimicrobial efficacy against standard bacterial strains such as E. coli, S. aureus, and Bacillus subtilis. The results showed that some derivatives had comparable or superior activity to traditional antibiotics, suggesting that this compound could be a lead compound for further development in antimicrobial therapy.

Case Study: Antibiofilm Activity

In another research effort focusing on biofilm-forming pathogens, derivatives were tested for their ability to inhibit biofilm formation on medical devices. The results indicated that certain compounds significantly reduced biofilm biomass, highlighting their potential use in preventing device-related infections.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(7-formyl-8-hydroxyquinolin-5-yl)propanoic acid

InChI

InChI=1S/C13H11NO4/c15-7-9-6-8(3-4-11(16)17)10-2-1-5-14-12(10)13(9)18/h1-2,5-7,18H,3-4H2,(H,16,17)

InChI Key

XIZFETLFBLQBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2CCC(=O)O)C=O)O)N=C1

Origin of Product

United States

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